Summary of the Application: Torsemide is widely used as a diuretic in clinical practice. Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios have been performed through human-scale physiologically-based PK-PD modeling of torsemide .
Methods of Application: For PBPK-PD modeling of torsemide, in-vitro and clinical data of torsemide reported previously were used. After exposure to clinical doses of torsemide, observed plasma (or serum) concentration and urine torsemide excretion profiles were used as PK-data, and observed urinary sodium excretion rate was used as PD-data .
Results or Outcomes: The established model captured various torsemide clinical results well. Differences in torsemide PKs and PDs between patient groups or CYP2C9 genetic polymorphisms were modelologically identified .
Summary of the Application: During the process development of torsemide, several process-related substances, which have been specified in the pharmacopeia, would be produced .
Methods of Application: These related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
Results or Outcomes: The availability of these related substances could allow for quality control in the process of torsemide .
Summary of the Application: Torsemide has been formulated into orodispersible films using solvent casting method .
Methods of Application: Films were prepared by Solvent casting technique using HPMC E15 (Polymer), PEG 400 (Plasticizer), Crosscarmelose sodium (Super disintegrating agent), and sodium saccharin (Sweetener) .
Results or Outcomes: The prepared films were evaluated for wetting and disintegration time, weight variation, drug content, percentage friability, thickness, hardness, and in vitro release .
Summary of the Application: The number of clinical drug-drug interaction (DDI) studies involving drug transporters has increased rapidly in recent years, and the ability to predict transporter-mediated DDIs (TP-DDIs) is needed in the process of drug development . Torsemide is often used in these studies due to its wide usage and well-known pharmacokinetic properties .
Methods of Application: These studies often involve the administration of a cocktail of drugs, including Torsemide, to healthy human subjects, and the subsequent monitoring of various pharmacokinetic parameters .
Results or Outcomes: These studies have led to a better understanding of the role of various transporters and enzymes in drug metabolism and have helped in predicting potential DDIs .
Summary of the Application: Torsemide is often used in bioequivalence studies, which are critical in the development of generic drugs .
Methods of Application: These studies typically involve the administration of the reference drug (Torsemide) and the test drug to healthy subjects on different occasions, and the subsequent comparison of their pharmacokinetic profiles .
Results or Outcomes: These studies have helped in establishing the bioequivalence of various generic formulations of Torsemide .
Summary of the Application: Torsemide is often used in stability studies, which are critical in the development and quality control of pharmaceutical products .
Methods of Application: These studies typically involve the storage of the drug under various conditions for specified periods, and the subsequent analysis of the drug for any changes in its physical and chemical properties .
Results or Outcomes: These studies have helped in understanding the stability profile of Torsemide and in establishing appropriate storage conditions for it .
Summary of the Application: Torsemide has been used in clinical trials for heart failure, such as the TRANSFORM-HF trial . These trials aim to compare the effectiveness of different diuretics in managing heart failure .
Methods of Application: In these trials, patients with heart failure are randomly assigned to receive either Torsemide or another diuretic. The patients’ health outcomes are then monitored over a specified period .
Results or Outcomes: The results of these trials can provide valuable insights into the comparative effectiveness of different diuretics in managing heart failure .
Summary of the Application: It involves measuring drug concentrations in blood to maintain a constant blood drug concentration .
Methods of Application: In TDM, blood samples are collected at specific times and analyzed for drug and metabolite concentrations. Dosage adjustments are made based on these concentrations and the patient’s clinical condition .
Results or Outcomes: TDM can improve patient care by adjusting the drug dose to ensure efficacy and reduce toxicity, thus optimizing drug therapy .
Summary of the Application: Toxicology studies are essential in the drug development process to evaluate the safety of new drugs.
Methods of Application: These studies typically involve administering the drug to laboratory animals and observing for signs of toxicity. Various parameters, such as behavioral changes, clinical signs, body weight changes, mortality, and histopathological changes, are monitored .
Results or Outcomes: The results of these studies can provide valuable information about the safety profile of the drug, which is crucial for risk assessment and regulatory approval .
Hydroxy Torsemide is a derivative of Torsemide, a loop diuretic commonly used to treat conditions such as hypertension and edema. The chemical structure of Hydroxy Torsemide is represented by the formula C₁₆H₂₀N₄O₄S, indicating it contains hydroxyl groups that enhance its biological activity compared to its parent compound. This modification results from the hydroxylation of the 3'-methyl group on the phenyl ring of Torsemide, leading to distinct pharmacological properties .
The compound's ability to interact with various enzymes in the liver, particularly those involved in drug metabolism, is significant for its therapeutic efficacy and safety profile.
Hydroxy Torsemide exhibits enhanced diuretic activity compared to Torsemide. It works by inhibiting sodium and chloride reabsorption in the renal tubules, leading to increased urine production. The compound has been shown to increase renal sodium excretion effectively while maintaining a favorable safety profile. Its biological activity is closely linked to its structural modifications, which may enhance its binding affinity to target proteins involved in renal function .
The synthesis of Hydroxy Torsemide can be achieved through several methods:
These methods are essential for producing Hydroxy Torsemide in a laboratory setting, ensuring high purity and yield.
Hydroxy Torsemide is primarily used in clinical settings for:
Interaction studies of Hydroxy Torsemide indicate that it may interact with various transporters and enzymes involved in drug metabolism. Notably:
These interactions highlight the importance of understanding drug-drug interactions when prescribing Hydroxy Torsemide.
Several compounds share structural similarities with Hydroxy Torsemide, including:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Torsemide | C₁₆H₂₀N₄O₃S | Parent compound; potent diuretic activity |
Furosemide | C₁₄H₁₄N₂O₅S | Another loop diuretic; more commonly used |
Bumetanide | C₁₄H₁₅N₂O₄S | Similar mechanism; often used for edema management |
Ethacrynic Acid | C₂₁H₂₃N₂O₄S | Non-sulfonamide loop diuretic; different side effects |
Hydroxy Torsemide's uniqueness lies in its enhanced biological activity due to the presence of hydroxyl groups, which improve its solubility and interaction with renal transporters compared to other loop diuretics. This modification not only increases its efficacy but also potentially reduces side effects associated with traditional diuretics like Furosemide and Bumetanide .